3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride
Description
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a substituted biphenylamine derivative characterized by a methoxy (-OCH₃) group at the 3' position of the distal aromatic ring and an amine (-NH₂) group at the 2-position of the proximal ring. It is commonly synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated anilines with substituted phenylboronic acids . The compound is typically isolated as a hydrochloride salt to enhance stability and crystallinity, with a reported purity of ≥95% (CAS: 1082749-15-2) . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of multi-target ligands and bioactive hybrids .
Properties
IUPAC Name |
2-(3-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUKUTDTBCPOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride typically involves several steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution using methanol and an acid catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the biphenyl derivative.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is utilized as a scaffold in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. For instance, biphenyl derivatives have been shown to exhibit significant biological activities, including anti-inflammatory and antibacterial properties. The amino group in the compound can react with aldehydes and ketones to produce Schiff bases, which are important intermediates in drug synthesis .
Case Study: Antimicrobial Activity
Research indicates that biphenyl amines can be modified to enhance their antimicrobial efficacy. A study demonstrated that derivatives of 3'-methoxy-[1,1'-biphenyl]-2-amine exhibited potent activity against various bacterial strains, making them suitable candidates for developing new antibiotics .
Organic Synthesis
Reagents in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions, such as Suzuki and Sonogashira reactions, to form complex organic molecules. The presence of the methoxy group enhances its reactivity and solubility in organic solvents, facilitating its use in synthetic pathways .
Data Table: Reactivity Overview
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| Suzuki Coupling | Coupling partner | Formation of biphenyl derivatives |
| Sonogashira Reaction | Coupling agent | Synthesis of aryl-acetylenes |
| Reductive Amination | Intermediate for amine synthesis | Production of amine derivatives |
Material Science
Applications in OLEDs and Semiconductors
Biphenyl compounds are integral to the development of organic light-emitting diodes (OLEDs) and organic semiconductors due to their excellent charge transport properties. The rigidity and planarity of the biphenyl structure contribute to efficient electronic properties, making them suitable for use in electronic devices .
Case Study: OLED Performance
A recent study evaluated the performance of OLEDs fabricated using 3'-methoxy-[1,1'-biphenyl]-2-amine derivatives. The results showed improved efficiency and brightness compared to traditional materials, highlighting the potential for this compound in next-generation display technologies .
Environmental Applications
Role in Environmental Chemistry
The compound has been investigated for its potential use in environmental remediation processes. Its ability to form stable complexes with heavy metals suggests that it could be employed in the removal of pollutants from water sources .
Data Table: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Heavy Metal Adsorption | Effective at binding lead and cadmium ions |
| Degradation of Organic Pollutants | Shows promise in breaking down persistent organic pollutants |
Mechanism of Action
The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of biphenylamines are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Methoxy Derivatives : The 3'-methoxy isomer exhibits moderate solubility in polar solvents (e.g., DMSO) due to its asymmetric substitution, while 4'-methoxy analogs display higher crystallinity .
- Nitro and Halogen Derivatives : Nitro groups reduce solubility but enhance thermal stability (e.g., 4'-nitro compounds melt at >200°C) . Chloro and bromo derivatives are prone to nucleophilic substitution, enabling further functionalization .
- Trifluoromethyl Derivatives : The -CF₃ group increases hydrophobicity, making these compounds suitable for lipid membrane penetration in agrochemicals .
Biological Activity
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a biphenyl structure with a methoxy group and an amine functional group. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methoxy group enhances lipophilicity, allowing better penetration through cellular membranes and interaction with hydrophobic sites on proteins.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to various diseases, providing a basis for its therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have evaluated the biological effects of this compound:
- Antidepressant Study : A study investigated the compound's effects on depressive behaviors in rodent models. Results indicated that it significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects. The study highlighted alterations in serotonin levels as a possible mechanism .
- Cancer Cell Line Research : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The compound activated caspase pathways and increased the expression of pro-apoptotic proteins .
- Antimicrobial Activity : Research on antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High distribution volume due to lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via Pd-catalyzed cross-coupling between 2-bromoaniline derivatives and methoxy-substituted arylboronic acids. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% loading .
- Solvent/base : A mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ for Suzuki-Miyaura coupling, yielding 36-84% under reflux (80-100°C) .
- Microwave assistance : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields.
Lower yields in halogenated analogs (e.g., 2′-chloro derivatives, 36-79%) suggest steric/electronic effects; substituting Br with I or using electron-deficient boronic acids may improve efficiency .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H NMR : Aromatic protons appear as multiplet clusters (δ 7.4-7.2 ppm for biphenyl), with methoxy as a singlet at δ ~3.8 ppm. Acetamide derivatives (e.g., N-(2′-chloro-[1,1′-biphenyl]-2-yl)acetamide) show NH (~6.8 ppm) and acetyl CH₃ (~2.0 ppm) .
- Mass spectrometry : HRMS confirms the molecular ion ([M+H]⁺ = 250.1104 for C₁₃H₁₄ClNO).
- X-ray crystallography : Definitively resolves stereoelectronic effects; Rigaku RAPID II systems with Cu/Mo Kα radiation are standard .
Advanced: How can researchers mitigate carbazole byproduct formation during synthesis?
Answer:
Carbazole formation occurs via photostimulated cyclization (e.g., 57% yield in DMSO with t-BuOK ). Mitigation strategies:
- Avoid UV light : Use amber glassware or darkroom conditions.
- Base selection : Replace t-BuOK with milder bases (e.g., K₃PO₄) in aprotic solvents (THF).
- Low-temperature synthesis : Reactions in liquid ammonia (-33°C) reduce cyclization .
Monitor via TLC (Rf = 0.3 in hexane/EtOAc 4:1) or HPLC (C18 column, 254 nm).
Advanced: How does the methoxy substituent influence reactivity compared to halogenated analogs?
Answer:
- Electronic effects : Methoxy’s electron-donating nature slows oxidative addition in Pd-catalyzed couplings but stabilizes intermediates. Halogens (e.g., Cl) accelerate coupling but increase steric hindrance .
- Directing effects : Methoxy is ortho/para-directing in electrophilic substitutions, whereas halogens are meta-directing.
- Byproduct profiles : Methoxy derivatives are less prone to reduction (e.g., [1,1′-biphenyl]-2-amine formation) but more susceptible to demethylation under acidic conditions .
Basic: What protective strategies are recommended for the amine group during functionalization?
Answer:
- Acetylation : React with acetic anhydride in pyridine (35-66% yield), forming stable acetamides .
- Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) with DMAP catalyst in THF; deprotect with HCl/dioxane .
- Trifluoroacetylation : For acid-sensitive reactions, employ trifluoroacetic anhydride (TFA) in CH₂Cl₂.
Advanced: How can researchers resolve contradictions in reported yield data for similar syntheses?
Answer:
Yield discrepancies (e.g., 36% vs. 84% ) arise from:
- Substrate purity : Boronic acids must be >95% pure (verified via ¹¹B NMR).
- Catalyst activation : Pre-dry Pd catalysts at 100°C under vacuum to remove moisture.
- Design of Experiments (DoE) : Systematically vary Pd source, ligand (e.g., SPhos vs. XPhos), and solvent polarity (logP) . Reproducibility requires Schlenk-line techniques for oxygen-sensitive steps.
Advanced: What computational tools can predict the compound’s stability under reaction conditions?
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models methoxy’s electron density and predicts protonation sites .
- Molecular dynamics (MD) : Simulate solvation effects in DMSO or THF to optimize reaction media.
- pKa prediction : Software like MarvinSketch estimates amine pKa (~4.5), guiding acid/base workup steps.
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
